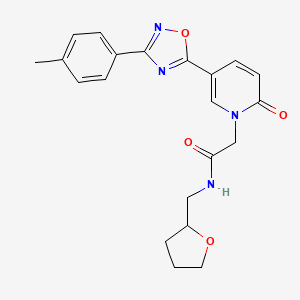

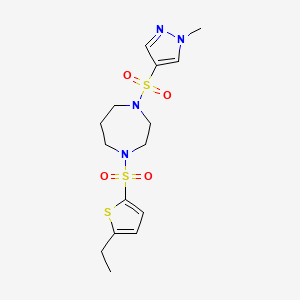

![molecular formula C28H32N4 B2420049 1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305335-46-0](/img/structure/B2420049.png)

1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives, like the one you mentioned, are a class of heterocyclic aromatic organic compounds. They are structurally similar to the naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems . They have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .科学的研究の応用

Synthesis Applications

Synthesis of N-arylindazoles and Benzimidazoles : This compound is used in the synthesis of various N-aryl-1H-indazoles and benzimidazoles from common arylamino oximes. These compounds are significant in pharmaceuticals due to their prevalence in various drugs (Wray & Stambuli, 2010).

Synthesis of Fluorescent Disperse Dyes and Whiteners : It has applications in the synthesis of fluorescent disperse dyes and whiteners for polyester fiber. This is achieved through the condensation of diazotized arylamines with the sodium salt of acetonitrile dimer (Dhamnaskar & Rangnekar, 1988).

Formation of Quaternary Salts and Synthetic Equivalents : The compound is involved in the formation of quaternary salts of benzimidazolium, benzothiazolium, and thiazolium. These are used as synthetic equivalents in various chemical processes (Denisenko et al., 2011).

Applications in Drug Development and Analysis

Development of Inhibitors for 11β-hydroxysteroid Dehydrogenase Type 1 : Derivatives of this compound have been used in the development of inhibitors for the 11β-hydroxysteroid dehydrogenase type 1 enzyme, relevant in the treatment of type-2 diabetes (Latli et al., 2017).

Antimicrobial and Antitumor Agents : Novel benzimidazole-pyrimidine conjugates derived from this compound have shown potent antitumor activity. These derivatives have been evaluated for cytotoxic activity against various cancer cell lines, demonstrating significant potential in cancer treatment (Abdel-Mohsen et al., 2010).

Cardiovascular Activity of Azaheterocycles : Derivatives of this compound have been synthesized and tested for cardiovascular activity. These include studies on the hypertensive effect and antiischemic properties, highlighting its potential in cardiovascular drug development (Velikorodov et al., 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4/c1-3-4-5-6-7-11-16-23-21(2)24(19-29)28-31-25-17-12-13-18-26(25)32(28)27(23)30-20-22-14-9-8-10-15-22/h8-10,12-15,17-18,30H,3-7,11,16,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQXUCGHJQUXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

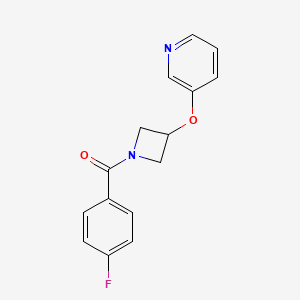

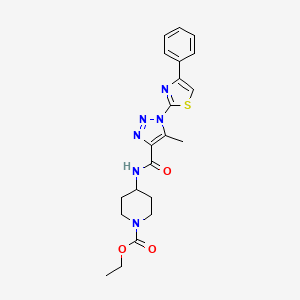

![2-(4-cyclohexylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419973.png)

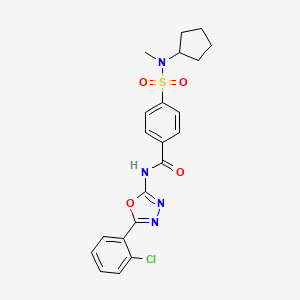

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide](/img/structure/B2419976.png)

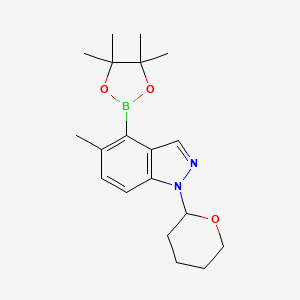

![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2419978.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2419979.png)

![N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2419980.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)

![Ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419985.png)

![2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419989.png)